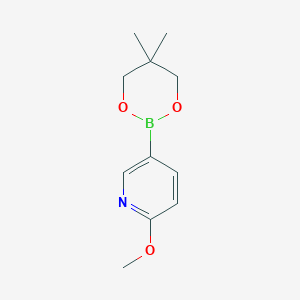

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine

Description

Systematic Nomenclature and CAS Registry Analysis

The compound this compound is officially registered under Chemical Abstracts Service number 1022094-44-5. The systematic International Union of Pure and Applied Chemistry nomenclature follows standard conventions for heterocyclic compounds containing both boron and nitrogen heteroatoms. The primary structural designation identifies the pyridine ring as the parent system, with substitution at the 5-position by the dioxaborinane moiety and at the 2-position by a methoxy group.

Alternative nomenclature systems have been employed in various databases and commercial catalogs. The compound is also known as this compound with salt data designation as free base. Additional synonyms include the descriptive name referencing the pyridine core: pyridine, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxy. These naming variations reflect different approaches to systematic nomenclature while maintaining chemical accuracy and structural clarity.

The molecular formula is established as C₁₁H₁₆BNO₃ with a molecular weight of 221.06 grams per mole. The compound features eleven carbon atoms, sixteen hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms arranged in a specific three-dimensional configuration that confers unique chemical properties.

Table 1: Chemical Registry and Identification Data

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1022094-44-5 |

| Molecular Formula | C₁₁H₁₆BNO₃ |

| Molecular Weight | 221.06 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | B1(OCC(CO1)(C)C)C2=CN=C(C=C2)OC |

| International Chemical Identifier Key | SLCUIRTVNNRLFR-UHFFFAOYSA-N |

Molecular Geometry and Bonding Patterns

The molecular architecture of this compound exhibits distinctive geometric features arising from the combination of planar aromatic pyridine and non-planar saturated dioxaborinane ring systems. The pyridine ring maintains its characteristic planar geometry with internal bond angles approaching 120 degrees, consistent with aromatic character and delocalized electron density across the nitrogen-containing heterocycle.

The dioxaborinane ring system adopts a chair-like conformation similar to other six-membered heterocycles, though with specific distortions introduced by the presence of the boron atom. Research on related dioxaborinane structures has demonstrated that the 5,5-dimethyl substitution pattern significantly influences ring conformation, with molecules existing in equilibrium between half-chair and sofa conformational states. The equilibrium typically favors the sofa conformation due to reduced steric interactions between the geminal methyl groups and other ring substituents.

The boron center in the dioxaborinane ring exhibits trigonal planar geometry when considering its three primary bonds: two to oxygen atoms within the ring and one to the pyridine carbon atom. This geometric arrangement places the boron atom in a slightly pyramidal environment due to coordination with the ring oxygen atoms, creating a unique electronic environment that contributes to the compound's reactivity profile in cross-coupling reactions.

The methoxy group attached to the pyridine ring introduces additional conformational flexibility through rotation about the carbon-oxygen bond. Nuclear magnetic resonance spectroscopic studies of similar compounds have shown that the methoxy group typically adopts orientations that minimize steric interactions with neighboring hydrogen atoms while maximizing favorable electronic interactions with the aromatic system.

Table 2: Key Structural Parameters and Bonding Characteristics

| Structural Feature | Description | Typical Bond Length/Angle |

|---|---|---|

| Pyridine Ring | Aromatic planar system | Carbon-carbon: 1.39 Å |

| Boron-Carbon Bond | Covalent linkage to pyridine | 1.55-1.60 Å |

| Boron-Oxygen Bonds | Ring formation bonds | 1.36-1.40 Å |

| Methoxy Group | Electron-donating substituent | Carbon-oxygen: 1.43 Å |

| Dioxaborinane Ring | Six-membered heterocycle | Chair/sofa conformation |

Crystallographic Data and Conformational Studies

While specific single-crystal X-ray diffraction data for this compound has not been extensively reported in the literature, related dioxaborinane compounds have provided valuable insights into the crystallographic behavior of this structural class. Crystal structure determinations of analogous compounds reveal that dioxaborinane rings consistently adopt envelope conformations with the dimethyl-substituted carbon atom serving as the flap atom.

Comparative crystallographic analysis of related structures, such as 2-(1,1-dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane, demonstrates typical geometric parameters for the dioxaborinane ring system. These studies show boron-oxygen bond lengths ranging from 1.36 to 1.40 angstroms and carbon-carbon distances within the ring varying from 1.52 to 1.54 angstroms, consistent with standard single-bond lengths in saturated heterocyclic systems.

Conformational analysis using quantum chemical calculations has been performed on similar 1,3,2-dioxaborinane derivatives, employing both Hartree-Fock and density functional theory methods. These computational studies reveal that 4,4,6-trimethyl and 4,4,6,6-tetramethyl-substituted dioxaborinanes exist in conformational equilibrium between half-chair and sofa forms, with the equilibrium strongly favoring the sofa conformation for trimethyl derivatives.

The presence of the pyridine substituent in this compound introduces additional conformational considerations through rotation about the boron-carbon bond connecting the two ring systems. Computational modeling suggests that steric interactions between the dioxaborinane ring and the pyridine nitrogen atom may restrict rotation, leading to preferred conformational arrangements that minimize unfavorable contacts.

Table 3: Conformational Parameters from Related Dioxaborinane Studies

| Conformational State | Energy Preference | Ring Geometry | Key Torsion Angles |

|---|---|---|---|

| Sofa Conformation | Most stable | Puckered at C4 | 20-40° deviation |

| Half-Chair | Intermediate energy | Puckered at C4-C5 | 45-60° deviation |

| Chair | Least stable | Symmetrical | 60° idealized |

Comparative Analysis with Related Dioxaborinane Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related dioxaborinane-containing compounds documented in chemical databases and research literature. The compound shares the common 5,5-dimethyl-1,3,2-dioxaborinane core structure with numerous analogues, but differs in the nature of the substituent attached to the boron center.

Comparative analysis with 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1-hydrogen-pyrazole reveals significant structural similarities in the dioxaborinane ring system while highlighting differences in the aromatic heterocycle component. Both compounds feature identical dioxaborinane geometries but differ in their nitrogen heterocycle substituents, with the pyrazole derivative containing an additional methyl substituent that influences both steric and electronic properties.

The compound 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine provides an important structural comparison, differing only in the position of boron attachment to the pyridine ring and the absence of the methoxy substituent. This positional isomer exhibits similar overall molecular architecture but demonstrates altered electronic distribution due to the different substitution pattern on the aromatic ring system.

Research on silyl-protected dioxaborinanes has demonstrated that compounds in this structural class exhibit exceptional stability and reactivity in palladium-catalyzed cross-coupling reactions. The study revealed that silyl-protected variants often outperform traditional boronic acid derivatives and pinacol-protected species in terms of reaction yields and selectivity. These findings suggest that the methoxy-substituted pyridine derivative may exhibit similar enhanced reactivity profiles compared to unsubstituted analogues.

Systematic comparison with phenyl-substituted derivatives, such as 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane, reveals the influence of heteroatom substitution on molecular properties. The pyridine nitrogen atom introduces additional sites for coordination and hydrogen bonding interactions that are absent in purely carbocyclic aromatic substituents, potentially leading to altered solubility, stability, and reactivity characteristics.

Table 4: Comparative Analysis of Related Dioxaborinane Derivatives

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-11(2)7-15-12(16-8-11)9-4-5-10(14-3)13-6-9/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCUIRTVNNRLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CN=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

- Reagents: 2-methoxypyridine, 5,5-dimethyl-1,3,2-dioxaborinane, palladium catalyst.

- Solvent: Commonly used solvents include toluene or tetrahydrofuran (THF) under anhydrous conditions.

- Temperature: Typically conducted at room temperature or slightly elevated temperatures.

- Catalyst: Palladium-based catalysts are preferred for their efficiency in facilitating cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes while optimizing for yield and purity. Continuous flow reactors and automated systems are employed to ensure consistent production. High-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Industrial Considerations:

- Scale-Up: Larger quantities require careful control of reaction conditions to maintain efficiency and safety.

- Purity Control: Regular monitoring of product purity is crucial to ensure compliance with specifications.

- Equipment: Continuous flow reactors are preferred for their ability to maintain consistent conditions over large volumes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

- Oxidation: Converts the boron-containing moiety to boronic acids or esters using oxidizing agents like hydrogen peroxide.

- Reduction: Converts the boron moiety to other functional groups using reducing agents such as lithium aluminum hydride.

- Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, sodium periodate | Aqueous or organic solvents, room temperature to elevated temperatures |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions, low to moderate temperatures |

| Substitution | Amines, thiols | Presence of a base, moderate temperatures |

Research Findings and Applications

This compound is used as a building block in organic synthesis, particularly in cross-coupling reactions. It also has potential applications in the development of boron-containing drugs and in boron neutron capture therapy (BNCT) for cancer treatment.

Applications:

- Chemistry: Used in the formation of complex molecules through cross-coupling reactions.

- Biology and Medicine: Potential therapeutic applications in drug development and BNCT.

- Industry: Utilized in the synthesis of advanced materials and polymers.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the boron-containing moiety to other functional groups.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine involves its interaction with various molecular targets. In medicinal applications, the boron atom can form stable complexes with biomolecules, affecting their function. The compound may also participate in electron transfer reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but with a phenyl group instead of a methoxypyridine moiety.

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole: Contains a pyrazole ring instead of a pyridine ring.

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole: Another pyrazole derivative with an isopropyl group.

Uniqueness

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine is unique due to its combination of a dioxaborinane ring and a methoxypyridine moiety. This structure imparts specific chemical properties, making it suitable for specialized applications in synthesis and medicinal chemistry .

Biological Activity

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 245.08 g/mol. The compound features a pyridine ring substituted with a dioxaborinane moiety which is known for its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H16BNO3 |

| Molecular Weight | 245.08 g/mol |

| Boiling Point | Not available |

| LogP (Octanol-water partition) | Not specified |

| Solubility | High |

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving glutamate receptors. Compounds with similar dioxaborinane structures have been shown to influence synaptic transmission and neuroprotection in models of neurological diseases .

Neuroprotective Effects

Research indicates that derivatives of dioxaborinane compounds exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, compounds with similar structures have demonstrated the ability to inhibit excitotoxicity mediated by glutamate receptors . This suggests that this compound may also possess neuroprotective properties.

Antioxidant Activity

Antioxidant activity is another potential biological effect linked to this compound. Studies have shown that dioxaborinanes can scavenge free radicals and reduce oxidative stress in cellular models . This property could be beneficial in conditions characterized by oxidative damage.

Case Studies and Research Findings

- Neuroprotection in Animal Models :

- Inhibition of Glutamate Receptors :

- Antioxidant Studies :

Q & A

Q. What are the established synthetic routes for 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine, and how do solvent systems influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated pyridine precursors. Key steps include:

- Precursor Selection: Use 5-bromo-2-methoxypyridine or analogous halogenated intermediates.

- Catalytic System: Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos in anhydrous conditions .

- Solvent Optimization: Dimethylformamide (DMF) enhances solubility, while tetrahydrofuran (THF) improves reaction kinetics. Evidence shows yields drop below 60% in non-polar solvents like toluene .

- Boron Source: Bis(pinacolato)diboron (B₂pin₂) or 5,5-dimethyl-1,3,2-dioxaborinane derivatives.

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

- Purification: Use silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from methanol/water mixtures .

- Characterization:

- ¹H/¹³C NMR: Key signals include methoxy protons at δ 3.8–4.0 ppm and boron-bound pyridine protons downfield-shifted to δ 8.1–8.3 ppm .

- Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ at m/z 235.09 (theoretical: 235.09) .

- Purity Validation: HPLC with C18 column (acetonitrile/water gradient) confirms >95% purity .

Q. What stability considerations are critical for handling this boronic ester?

Methodological Answer:

- Moisture Sensitivity: Hydrolysis of the dioxaborinane ring occurs in aqueous media, generating boronic acid byproducts. Store under inert gas (N₂/Ar) at 2–8°C in sealed containers .

- Thermal Stability: Decomposition observed >150°C via TGA; avoid prolonged heating in refluxing solvents .

Advanced Research Questions

Q. How can cross-coupling reactions of this compound be optimized for drug-discovery applications?

Methodological Answer: In Suzuki-Miyaura couplings:

- Substrate Scope: Reacts with aryl/heteroaryl halides (e.g., 5-bromoindole) but shows steric hindrance with ortho-substituted partners.

- Base Selection: K₂CO₃ in THF/H₂O (9:1) outperforms Cs₂CO₃ due to milder conditions (60°C, 12 h) .

- Catalyst Screening: PdCl₂(dtbpf) improves yields for electron-deficient aryl partners by 15–20% vs. Pd(PPh₃)₄ .

Q. How to resolve contradictions in reported reactivity of this compound under acidic conditions?

Methodological Answer: Discrepancies arise from competing pathways:

- Pathway 1 (pH <3): Acidic hydrolysis yields 2-methoxy-5-boronic acid pyridine, confirmed by ¹¹B NMR (δ 28–30 ppm) .

- Pathway 2 (pH 3–5): Partial decomposition forms cyclodimerized byproducts via B-O bond cleavage .

Resolution Strategy: - Use buffered conditions (pH 5–7) during coupling to suppress hydrolysis.

- Monitor reaction progress via in situ ¹¹B NMR to detect intermediates .

Q. What mechanistic insights explain its selectivity in multi-component reactions?

Methodological Answer: The methoxy group directs electrophilic substitution to the para position (C3 of pyridine), while the boronic ester enables transmetalation. Key evidence:

Q. How to address low yields in large-scale syntheses (>10 mmol)?

Methodological Answer:

- Scale-Up Challenges: Exothermic side reactions (e.g., deborylation) dominate at high concentrations.

- Mitigation:

- Use flow chemistry with controlled residence time (5–10 min) and cooling .

- Replace batch reactors with continuous stirred-tank reactors (CSTRs) to maintain steady-state conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.